Tris(ethylenediamine)rhodium trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethane-1,2-diamine;rhodium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Rh/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEIBVHFOZFPEB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24Cl3N6Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930747 | |

| Record name | Rhodium(3+) chloride--ethane-1,2-diamine (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14023-02-0 | |

| Record name | Tris(ethylenediamine)rhodium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014023020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium(3+) chloride--ethane-1,2-diamine (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(ethylenediamine)rhodium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride from Rhodium(III) Chloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of Tris(ethylenediamine)rhodium(III) trichloride, a coordination compound with applications in catalysis and biochemical research.[1] The document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and molecular structure.

Overview of the Synthesis

The primary method for synthesizing Tris(ethylenediamine)rhodium(III) trichloride involves the reaction of a rhodium(III) chloride hydrate (RhCl₃·xH₂O) with ethylenediamine (en) in an aqueous solution.[1] This ligand substitution reaction results in the formation of a stable octahedral rhodium(III) complex where three bidentate ethylenediamine ligands coordinate to the central rhodium ion.[1] The resulting complex is typically isolated as a trihydrate.

The overall balanced chemical equation for the reaction is:

RhCl₃·3H₂O + 3 H₂NCH₂CH₂NH₂ → [Rh(H₂NCH₂CH₂NH₂)₃]Cl₃ + 3 H₂O

Experimental Protocol

This section outlines a detailed methodology for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride trihydrate.

2.1. Materials and Reagents

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Ethylenediamine (en)

-

Dilute Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ethanol

-

Diethyl ether

2.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Vacuum filtration apparatus

-

Beakers and other standard laboratory glassware

2.3. Synthesis Procedure

-

Dissolution of Rhodium(III) Chloride: Dissolve a precisely weighed amount of rhodium(III) chloride trihydrate in deionized water within a round-bottom flask.

-

Addition of Ethylenediamine: In a separate container, dilute the required amount of ethylenediamine with deionized water. A 1:3 stoichiometric ratio of rhodium(III) chloride to ethylenediamine is crucial for complete ligand coordination.[1] Slowly add the ethylenediamine solution to the rhodium chloride solution while stirring continuously.

-

pH Adjustment: Carefully adjust the pH of the reaction mixture to a range of 6–7 using a dilute solution of NaOH.[1] Maintaining this pH range is critical to prevent the protonation of the ethylenediamine ligand, ensuring optimal coordination to the rhodium center.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a temperature between 60–80°C using a heating mantle.[1] Allow the reaction to reflux with continuous stirring for 6–12 hours to facilitate the complete substitution of the chloride and water ligands.[1]

-

Cooling and Crystallization: After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote the crystallization of the product.

-

Isolation of the Product: Collect the resulting pale yellow crystalline solid by vacuum filtration using a Büchner funnel.[1]

-

Purification: The crude product can be purified by recrystallization. Dissolve the crystals in a minimum amount of hot deionized water and allow the solution to cool slowly to form purified crystals.

-

Washing and Drying: Wash the purified crystals sequentially with small portions of cold ethanol and then diethyl ether to remove any residual water and unreacted reagents. Dry the final product under vacuum to obtain Tris(ethylenediamine)rhodium(III) trichloride trihydrate.

Data Presentation

The following tables summarize the key physical, chemical, and experimental data related to the synthesis.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Rhodium(III) Chloride Trihydrate | RhCl₃·3H₂O | 263.31 | Dark red crystals |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Colorless liquid |

| Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate | [Rh(C₂H₈N₂)₃]Cl₃·3H₂O | 443.60[2] | Pale yellow crystalline solid[1] |

Table 2: Summary of Reaction Conditions

| Parameter | Value |

| Stoichiometric Ratio (RhCl₃:en) | 1:3[1] |

| Solvent | Aqueous media[1] |

| Temperature | 60–80°C[1] |

| Reaction Time | 6–12 hours[1] |

| pH | 6–7[1] |

| Purification Method | Recrystallization from hot water[1] |

Table 3: Structural and Analytical Data for [Rh(en)₃]Cl₃

| Parameter | Value |

| Coordination Geometry | Octahedral[1] |

| Rhodium Coordination Number | 6[1] |

| Rh-N Bond Length (approx.) | 2.03 Å[1] |

| Melting Point | >300 °C[3] |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Tris(ethylenediamine)rhodium(III) trichloride.

Caption: Workflow for the synthesis of [Rh(en)₃]Cl₃.

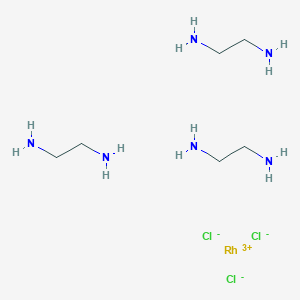

4.2. Structure of the [Rh(en)₃]³⁺ Cation

This diagram shows the octahedral coordination of the three bidentate ethylenediamine ligands around the central rhodium(III) ion.

Caption: Structure of the [Rh(en)₃]³⁺ cation.

Safety and Handling

-

Rhodium(III) chloride: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylenediamine: Corrosive and flammable. It should be handled in a fume hood.

-

Tris(ethylenediamine)rhodium(III) trichloride: May cause skin, eye, and respiratory irritation.[2][4] Standard laboratory safety practices should be followed.

Conclusion

The synthesis of Tris(ethylenediamine)rhodium(III) trichloride from rhodium(III) chloride is a well-established procedure in inorganic chemistry. Success in this synthesis hinges on the careful control of stoichiometric ratios, pH, and temperature.[1] The resulting stable coordination complex serves as a valuable precursor and catalyst in various chemical applications. This guide provides the necessary technical details to aid researchers in the successful preparation and characterization of this important rhodium compound.

References

- 1. Tris(ethylenediamine)rhodium(III) trichloride trihydrate | 15004-86-1 | Benchchem [benchchem.com]

- 2. Trichlorotris(ethylenediamine)rhodium(III) trihydrate | C6H30Cl3N6O3Rh | CID 16212036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tris(ethylenediamine)rhodium trichloride | C6H24Cl3N6Rh | CID 161017 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Preparation of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tris(ethylenediamine)rhodium(III) trichloride trihydrate, a coordination complex with applications in catalysis and biomedical research. The following sections detail the experimental protocol for its preparation, present key characterization data in a structured format, and illustrate the synthetic workflow.

Overview and Synthesis Pathway

Tris(ethylenediamine)rhodium(III) trichloride trihydrate, with the chemical formula [Rh(en)₃]Cl₃·3H₂O, is a pale yellow crystalline solid. The synthesis involves the reaction of a rhodium(III) salt with ethylenediamine, where the ethylenediamine acts as a bidentate ligand, coordinating to the rhodium center through its two nitrogen atoms to form a stable octahedral complex.

The primary synthetic route is the direct reaction of rhodium(III) chloride trihydrate with a threefold molar excess of ethylenediamine in an aqueous solution. The reaction is typically carried out at an elevated temperature to facilitate the ligand exchange and is pH-sensitive, requiring slightly acidic to neutral conditions for optimal product formation.

Experimental Protocol

This section details the laboratory procedure for the synthesis of tris(ethylenediamine)rhodium(III) trichloride trihydrate.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Ethylenediamine (en)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Ethanol

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and flask

-

Vacuum source

-

Beakers and graduated cylinders

-

Glass stirring rod

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve rhodium(III) chloride trihydrate in deionized water.

-

Ligand Addition: While stirring, slowly add a threefold molar equivalent of ethylenediamine to the rhodium salt solution.

-

pH Adjustment: Carefully adjust the pH of the reaction mixture to between 6 and 7 using 1 M HCl or 1 M NaOH as needed. Monitor the pH closely.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 60-80°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The color of the solution should change, indicating the formation of the complex.

-

Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.

-

Isolation of Crystals: Collect the precipitated pale yellow crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals sequentially with small portions of cold deionized water, followed by ethanol, and finally diethyl ether to facilitate drying.

-

Drying: Dry the purified crystals under vacuum or in a desiccator.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized. Dissolve the crystals in a minimum amount of hot deionized water, and then allow the solution to cool slowly to room temperature to form well-defined crystals. Collect the recrystallized product by vacuum filtration as described above.

Data Presentation

The following tables summarize the key quantitative data for tris(ethylenediamine)rhodium(III) trichloride trihydrate.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₃₀Cl₃N₆O₃Rh |

| Molecular Weight | 443.60 g/mol [1] |

| Appearance | Pale yellow crystalline solid[1] |

| Solubility | Soluble in water |

| Yield | 70-85% (typical)[1] |

Table 2: Elemental Analysis

| Element | Theoretical (%) |

| Carbon (C) | 16.24 |

| Hydrogen (H) | 6.81 |

| Nitrogen (N) | 18.94 |

| Chlorine (Cl) | 23.97 |

| Rhodium (Rh) | 23.19 |

Table 3: Spectroscopic Data

| Technique | Wavelength/Wavenumber/Chemical Shift |

| UV-Vis (λmax) | ~290 nm, ~350 nm |

| Infrared (cm⁻¹) | N-H stretch: ~3200-3000, C-H stretch: ~2900, N-H bend: ~1600, C-N stretch: ~1100 |

| ¹H NMR (δ, ppm) | Broad signals for N-H and C-H protons of the ethylenediamine ligands |

| ¹³C NMR (δ, ppm) | Signal for the -CH₂- carbons of the ethylenediamine ligands |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of tris(ethylenediamine)rhodium(III) trichloride trihydrate.

References

characterization of Tris(ethylenediamine)rhodium trichloride by NMR and UV-Vis spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, utilizing Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This document outlines the theoretical basis for the spectroscopic analysis of this coordination complex, detailed experimental protocols, and a framework for data interpretation.

Introduction

Tris(ethylenediamine)rhodium(III) trichloride is an octahedral coordination complex with the rhodium(III) ion at its center, chelated by three ethylenediamine ligands. The Rh(III) center, with a d⁶ electron configuration, results in a diamagnetic, low-spin complex, making it particularly amenable to NMR spectroscopy. The coordination of the ethylenediamine ligands to the rhodium center induces electronic transitions that can be probed by UV-Vis spectroscopy, providing insights into the electronic structure and geometry of the complex. Accurate and thorough characterization of [Rh(en)₃]Cl₃ is crucial for its application in various fields, including catalysis and medicinal chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of [Rh(en)₃]Cl₃ in solution. ¹H, ¹³C, and ¹⁰³Rh NMR can provide detailed information about the ligand environment and the metal center.

¹H NMR Spectroscopy: The proton NMR spectrum of [Rh(en)₃]Cl₃ is expected to show signals corresponding to the methylene (-CH₂-) and amine (-NH₂) protons of the ethylenediamine ligands. Due to the chelation, the methylene protons are diastereotopic and may exhibit complex splitting patterns. The amine protons may appear as broad signals due to chemical exchange and quadrupole broadening from the ¹⁴N nuclei.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display a signal for the methylene carbons of the ethylenediamine ligands. The chemical shift of this signal provides information about the electronic environment of the carbon atoms upon coordination to the rhodium center.

¹⁰³Rh NMR Spectroscopy: Rhodium-103 is a 100% abundant, spin-1/2 nucleus, making it suitable for NMR studies. The ¹⁰³Rh chemical shift is highly sensitive to the coordination environment of the rhodium ion. For an octahedral Rh(III) complex with nitrogen donor ligands, the chemical shift is expected to fall within a characteristic range.[1][2][3]

Table 1: Representative NMR Spectroscopic Data for [Rh(en)₃]Cl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | [Data to be determined experimentally] | - | - | -CH₂- (ethylenediamine) |

| ¹H | [Data to be determined experimentally] | - | - | -NH₂ (ethylenediamine) |

| ¹³C | [Data to be determined experimentally] | - | - | -CH₂- (ethylenediamine) |

| ¹⁰³Rh | [Data to be determined experimentally] | - | - | Rh(III) center |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of [Rh(en)₃]Cl₃ provides information about the electronic transitions within the complex. For an octahedral d⁶ complex like [Rh(en)₃]³⁺, two spin-allowed d-d transitions are expected, corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. These transitions are typically observed in the visible region of the spectrum and are responsible for the color of the complex.[4] The position and intensity of these absorption bands are sensitive to the ligand field strength.

Table 2: Representative UV-Vis Spectroscopic Data for [Rh(en)₃]Cl₃ in Aqueous Solution

| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ¹A₁g → ¹T₁g | [Typically observed around 450-500 nm] | [To be determined experimentally] |

| ¹A₁g → ¹T₂g | [Typically observed at higher energy] | [To be determined experimentally] |

Note: The exact absorption maxima and molar absorptivity values should be determined experimentally.

Experimental Protocols

Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride

A common method for the synthesis of [Rh(en)₃]Cl₃ involves the reaction of rhodium(III) chloride hydrate with ethylenediamine in an aqueous solution.[4]

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Ethylenediamine (en)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve a stoichiometric amount of RhCl₃·xH₂O in deionized water with gentle heating.

-

Slowly add a threefold molar excess of ethylenediamine to the rhodium chloride solution while stirring.

-

Heat the reaction mixture to reflux for several hours. The color of the solution should change, indicating the formation of the complex.

-

After cooling to room temperature, the product can be precipitated by the addition of ethanol or by reducing the volume of the solvent under vacuum.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the final product, a pale yellow crystalline solid, under vacuum.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁰³Rh nuclei.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the synthesized [Rh(en)₃]Cl₃.

-

Dissolve the complex in a suitable deuterated solvent, such as deuterium oxide (D₂O), in a standard 5 mm NMR tube. The complex should be fully dissolved to ensure a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

¹⁰³Rh NMR: Direct detection of ¹⁰³Rh can be challenging due to its low gyromagnetic ratio. Indirect detection methods, such as ¹H-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC), can be employed for more sensitive detection.

UV-Vis Spectroscopic Analysis

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of [Rh(en)₃]Cl₃ of a known concentration (e.g., 1 mM) in a suitable solvent, typically deionized water.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the solvent (deionized water).

-

Record the UV-Vis spectrum of the [Rh(en)₃]Cl₃ solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the molar absorptivity at each λ_max.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical flow of the characterization process and the relationship between the molecular structure and the expected spectroscopic output.

References

- 1. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]

- 2. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tris(ethylenediamine)rhodium(III) trichloride trihydrate | 15004-86-1 | Benchchem [benchchem.com]

A Technical Guide to the Solubility of Tris(ethylenediamine)rhodium(III) Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(ethylenediamine)rhodium(III) trichloride, a coordination complex with applications in catalysis and research. This document details its solubility in aqueous and organic media, outlines experimental protocols for its synthesis and solubility determination, and presents a visual workflow for its preparation.

Core Properties of Tris(ethylenediamine)rhodium(III) Trichloride

Tris(ethylenediamine)rhodium(III) trichloride, often found as a trihydrate ([Rh(en)₃]Cl₃·3H₂O), is a pale yellow crystalline solid. The central rhodium ion is coordinated to three bidentate ethylenediamine ligands, resulting in a stable octahedral geometry. The presence of water molecules in the crystal lattice contributes to its physical properties, including its solubility, through hydrogen bonding with the chloride anions and the ethylenediamine ligands.

Solubility Profile

Data Presentation: Solubility in Water and Organic Solvents

| Solvent | Quantitative Solubility | Qualitative Observations & Inferences |

| Water (H₂O) | Data not available | Soluble . Recrystallization from hot water is a common purification method, indicating that solubility significantly increases with temperature. |

| Ethanol (C₂H₅OH) | Data not available | Likely soluble . The analogous complex, Tris(ethylenediamine)chromium(III) chloride, is reported to be soluble in both water and ethanol. |

| Methanol (CH₃OH) | Data not available | Expected to have some solubility, similar to ethanol, due to its polar protic nature. |

| Acetone (C₃H₆O) | Data not available | Sparingly soluble to insoluble . Acetone has been reportedly used as an anti-solvent to enhance the yield during synthesis, which suggests low solubility. |

| Dimethylformamide (DMF) | Data not available | Mentioned as a solvent in a patented synthesis method, suggesting it is a viable solvent for the complex under certain conditions. |

Experimental Protocols

Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate

This protocol describes a common method for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride trihydrate from rhodium(III) chloride.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Ethylenediamine (en)

-

Deionized water

-

Dilute sodium hydroxide (NaOH) solution

-

Acetone (optional, as an anti-solvent)

Procedure:

-

Dissolve a specific molar amount of rhodium(III) chloride hydrate in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

In a separate beaker, prepare an aqueous solution of ethylenediamine. A 1:3 molar ratio of RhCl₃ to ethylenediamine is crucial for complete ligand coordination.

-

Slowly add the ethylenediamine solution to the stirred rhodium(III) chloride solution.

-

Adjust the pH of the reaction mixture to between 6 and 7 using a dilute sodium hydroxide solution. This prevents the protonation of the ethylenediamine ligand and facilitates optimal coordination.

-

Heat the reaction mixture to 60–80°C under reflux with continuous stirring for 6–12 hours. The progress of the ligand substitution can be monitored by observing the color change of the solution.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

The crude product can be precipitated by cooling the solution further in an ice bath or by the addition of an anti-solvent like acetone.

-

Isolate the solid product by vacuum filtration.

-

Purify the product by recrystallization from hot deionized water. Dissolve the crude solid in a minimum amount of hot water and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water, followed by a cold organic solvent like ethanol or acetone to aid in drying.

-

Dry the final product in a desiccator or under vacuum.

Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of Tris(ethylenediamine)rhodium(III) trichloride in water at a specific temperature.

Materials:

-

Purified Tris(ethylenediamine)rhodium(III) trichloride

-

Deionized water

-

Constant temperature water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

-

Prepare a series of sealed vials containing a known volume of deionized water.

-

Add an excess amount of Tris(ethylenediamine)rhodium(III) trichloride to each vial to ensure that a saturated solution is formed.

-

Place the vials in a constant temperature water bath or incubator and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filter the withdrawn aliquot through a syringe filter to remove any suspended microcrystals.

-

Dilute the filtered, saturated solution to a known volume in a volumetric flask.

-

Determine the concentration of the rhodium complex in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is often a good choice for colored coordination complexes, provided a calibration curve is first established with solutions of known concentrations.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound at that specific temperature. Express the solubility in desired units (e.g., g/100 mL or mol/L).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of Tris(ethylenediamine)rhodium(III) trichloride.

Caption: Synthesis and purification workflow for Tris(ethylenediamine)rhodium(III) trichloride.

Crystal Structure Analysis of Tris(ethylenediamine)rhodium(III) Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of Tris(ethylenediamine)rhodium(III) chloride, a coordination complex with significant research interest. This document details the synthesis, molecular geometry, and crystallographic parameters of the title compound. While a definitive Crystallographic Information File (CIF) is not publicly available, this guide synthesizes data from various sources to present a thorough analysis based on existing literature. Experimental protocols for its synthesis and characterization by single-crystal X-ray diffraction are also outlined, providing a framework for researchers in the field.

Introduction

Tris(ethylenediamine)rhodium(III) chloride, with the chemical formula [Rh(en)3]Cl3, is a coordination complex in which a central rhodium(III) ion is chelated by three bidentate ethylenediamine ligands. The complex exists as a trihydrate, [Rh(en)3]Cl3·3H2O. The overall structure is characterized by an octahedral coordination geometry around the rhodium center, a feature typical for rhodium(III) complexes.[1] This geometry is a key determinant of the compound's chemical and physical properties, including its reactivity and potential applications in catalysis and medicinal chemistry. The d⁶ electronic configuration of the Rh(III) ion favors a low-spin octahedral arrangement, contributing to the stability of the complex.[1]

Synthesis and Crystallization

The synthesis of Tris(ethylenediamine)rhodium(III) chloride typically involves the reaction of a rhodium(III) salt, most commonly rhodium(III) chloride hydrate, with ethylenediamine in an aqueous solution.

Experimental Protocol: Synthesis

A general and effective method for the synthesis of [Rh(en)3]Cl3·3H2O is as follows:

-

Reaction Setup: Rhodium(III) chloride hydrate is dissolved in deionized water.

-

Ligand Addition: A stoichiometric excess of ethylenediamine is slowly added to the rhodium salt solution with constant stirring.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-80°C for several hours to facilitate the coordination of the ethylenediamine ligands to the rhodium center.

-

Purification: The resulting solution is cooled to room temperature, and any precipitated impurities are removed by filtration.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature or by vapor diffusion techniques. The compound typically crystallizes as off-white to pale yellow crystals.[1]

Crystal Structure Analysis

The determination of the crystal structure of [Rh(en)3]Cl3·3H2O is achieved through single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the overall molecular geometry.

Molecular Geometry

The crystal structure reveals a cationic complex, [Rh(en)3]3+, with three chloride anions and three water molecules of hydration in the crystal lattice. The rhodium(III) ion is located at the center of a distorted octahedron, coordinated to the six nitrogen atoms of the three ethylenediamine ligands.[1] The ethylenediamine ligands act as bidentate chelating agents, forming stable five-membered rings with the rhodium atom.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₆H₃₀Cl₃N₆O₃Rh |

| Molecular Weight | 443.60 g/mol |

| Crystal System | Not explicitly reported |

| Space Group | Not explicitly reported |

| Unit Cell Dimensions | Not explicitly reported |

| Selected Bond Lengths | |

| Rh-N | ~2.03 - 2.05 Å[1] |

| Coordination Geometry | |

| Around Rh(III) | Octahedral[1] |

Note: The absence of a publicly available CIF file prevents the inclusion of detailed unit cell parameters, space group, and a comprehensive list of bond lengths and angles.

Hydrogen Bonding

The crystal structure is further stabilized by an extensive network of hydrogen bonds. The amine groups of the ethylenediamine ligands, the chloride anions, and the water molecules of hydration all participate in this network, creating a robust three-dimensional supramolecular architecture.[1]

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and crystal structure analysis of Tris(ethylenediamine)rhodium(III) chloride.

Logical Relationship of Structural Components

The following diagram illustrates the logical relationship between the different chemical species within the crystal structure of Tris(ethylenediamine)rhodium(III) chloride trihydrate.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(ethylenediamine)rhodium(III) Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Tris(ethylenediamine)rhodium(III) trichloride, with a focus on its stability and decomposition pathway. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who utilize rhodium complexes in their work.

Introduction

Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, is a coordination complex known for its considerable thermal stability. This stability is attributed to the strong coordination bonds between the rhodium(III) center and the bidentate ethylenediamine (en) ligands, which form a highly stable chelate structure. The compound is also commonly found in its trihydrate form, [Rh(en)₃]Cl₃·3H₂O, where the water molecules contribute to the crystal lattice stability through an extensive hydrogen-bonding network. Understanding the thermal behavior of this complex is crucial for its application in catalysis, synthesis, and potential pharmaceutical development, where it may be subjected to varying temperature conditions.

Thermal Decomposition Profile

The thermal decomposition of Tris(ethylenediamine)rhodium(III) trichloride, particularly its trihydrate form, proceeds in a stepwise manner. The process is primarily studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Data Summary

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description of Process |

| Stage I: Dehydration | 50 - 150 | Variable (depends on hydration state) | Loss of water molecules of crystallization. |

| Stage II: Deamination | 200 - 350 | ~15-20% | Loss of one molecule of ethylenediamine per molecule of the complex. |

| Stage III: Final Decomposition | > 350 | Variable | Complete breakdown of the coordination complex to form the final solid residue. |

Note: The final decomposition temperature for Tris(ethylenediamine)rhodium(III) trichloride is reported to be in the range of 280°C to above 300°C. The discrepancy in the reported values may be due to different experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of Tris(ethylenediamine)rhodium(III) trichloride.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and corresponding mass losses of the different decomposition stages.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the Tris(ethylenediamine)rhodium(III) trichloride sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset and end temperatures for each distinct mass loss step from the TGA curve.

-

Calculate the percentage mass loss for each step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal transitions (e.g., melting, decomposition) and determine the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or sealed pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to a temperature above its final decomposition point (e.g., 400°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks, which correspond to thermal events such as melting and decomposition.

-

Integrate the peak areas to determine the enthalpy change (ΔH) for each transition.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of Tris(ethylenediamine)rhodium(III) trichloride.

Conclusion

Tris(ethylenediamine)rhodium(III) trichloride is a thermally robust coordination complex. Its decomposition is a multi-step process that, in the case of its hydrate, begins with the loss of water molecules, followed by the sequential removal of the ethylenediamine ligands at higher temperatures, ultimately leading to the formation of a stable residue. The precise decomposition temperatures and mass losses can be accurately determined through a combination of TGA and DSC, following the protocols outlined in this guide. A thorough understanding of these thermal properties is essential for the effective and safe application of this compound in various scientific and industrial fields.

Spectroscopic Data of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate (CAS 15004-86-1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the coordination compound Tris(ethylenediamine)rhodium(III) trichloride trihydrate, identified by CAS number 15004-86-1. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this and similar rhodium(III) complexes.

Introduction

Tris(ethylenediamine)rhodium(III) trichloride trihydrate is a coordination complex with the chemical formula [Rh(en)₃]Cl₃·3H₂O. In this complex, a central rhodium(III) ion is coordinated to three bidentate ethylenediamine (en) ligands, forming a stable octahedral geometry. The complex is of interest in various chemical and biological studies due to the properties of the rhodium center. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the elucidation of its behavior in different chemical environments.

This guide summarizes the available spectroscopic data, provides detailed experimental protocols for obtaining such data, and visualizes key experimental workflows.

Spectroscopic Data

The following sections present the available spectroscopic data for Tris(ethylenediamine)rhodium(III) trichloride trihydrate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this rhodium complex, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of the ethylenediamine ligands and the rhodium-chlorine bonds.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Interpretation |

| N-H Stretch | 3200–3350[1] | Stretching vibrations of the amine groups in the ethylenediamine ligands. |

| Rh-Cl Vibrations | 280–310[1] | Vibrations of the ionic bond between the rhodium complex cation and the chloride counter-ions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes like this one, the absorption of UV-Vis light corresponds to d-d electronic transitions of the metal center.

| Electronic Transition | Wavelength (nm) | Interpretation |

| d-d Transition | 450–500[1] | Corresponds to the electronic transitions between the d-orbitals of the rhodium(III) ion in an octahedral ligand field. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Characteristics: The ethylenediamine ligands have two types of protons: those on the methylene carbons (-CH₂-) and those on the amine groups (-NH₂). In a deuterated solvent such as D₂O, the amine protons would exchange with deuterium and their signal would disappear. The methylene protons would be expected to show a complex multiplet due to coupling with each other and potentially with the ¹⁰³Rh nucleus.

Expected ¹³C NMR Characteristics: A single resonance would be expected for the two equivalent methylene carbons of the ethylenediamine ligands.

¹⁰³Rh NMR Spectroscopy: Rhodium-103 is a 100% abundant, spin-1/2 nucleus, making it suitable for NMR studies. However, it has a very low gyromagnetic ratio, which results in low sensitivity and a very wide chemical shift range. The chemical shift of the ¹⁰³Rh nucleus is highly sensitive to its coordination environment. For a Rh(III) complex with nitrogen donor ligands, the chemical shift would be expected in a specific region of the broad ¹⁰³Rh chemical shift range.

Mass Spectrometry (MS)

Mass spectrometry of coordination compounds can be challenging due to their ionic and often non-volatile nature. Electrospray ionization (ESI) is a suitable technique for analyzing such complexes.

Expected Mass Spectrum: In a positive-ion ESI-MS experiment, the most prominent ion would likely be the intact cation, [Rh(en)₃]³⁺. Depending on the instrument settings, fragmentation could occur, leading to the loss of one or more ethylenediamine ligands. The isotopic pattern of rhodium (¹⁰³Rh is the only stable isotope) and chlorine (³⁵Cl and ³⁷Cl) would be a key feature in identifying the fragments containing these elements.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid compound to identify characteristic vibrational modes.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the positions and intensities of the absorption bands.

UV-Vis Spectroscopy

Objective: To measure the electronic absorption spectrum of the complex in solution.

Methodology:

-

Sample Preparation: A solution of the complex is prepared in a suitable solvent (e.g., water) of a known concentration.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The sample solution is placed in a quartz cuvette.

-

The absorbance is measured over a specific wavelength range, typically from 200 to 800 nm.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to characterize the organic ligands and a ¹⁰³Rh NMR spectrum to probe the metal center.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of the complex is dissolved in a deuterated solvent (e.g., D₂O).

-

The solution is filtered into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe.

-

Data Acquisition:

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H and ¹³C NMR, standard pulse sequences are used.

-

For ¹⁰³Rh NMR, due to its low sensitivity, specialized techniques such as inverse-gated decoupling or 2D correlation experiments (e.g., ¹H-¹⁰³Rh HMQC) may be necessary to enhance the signal.

-

-

Data Analysis: Chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the complex in solution.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the complex and its fragments.

Methodology:

-

Sample Preparation: A dilute solution of the complex is prepared in a solvent suitable for electrospray ionization, such as a mixture of water and methanol.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition:

-

The sample solution is infused into the ESI source at a constant flow rate.

-

A high voltage is applied to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are guided into the mass analyzer, and their mass-to-charge ratios are measured.

-

Spectra are typically acquired in positive ion mode.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any fragment ions, paying close attention to the isotopic patterns.

Visualizations

The following diagrams illustrate key workflows and concepts related to the spectroscopic analysis of Tris(ethylenediamine)rhodium(III) trichloride trihydrate.

Caption: Workflow for the spectroscopic analysis of Tris(ethylenediamine)rhodium(III) trichloride trihydrate.

Caption: Conceptual diagram of the Electrospray Ionization Mass Spectrometry (ESI-MS) process for the complex.

References

In-Depth Technical Guide: The Coordination Geometry of Rhodium in Tris(ethylenediamine)rhodium(III) Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination geometry and structural characteristics of tris(ethylenediamine)rhodium(III) trichloride, often denoted as [Rh(en)₃]Cl₃. This complex is a notable example of an octahedral rhodium(III) coordination compound, exhibiting significant stability due to the chelation of the bidentate ethylenediamine ligands. This document details the synthesis, structural parameters, and spectroscopic properties of the complex, supported by experimental protocols and quantitative data.

Introduction

Tris(ethylenediamine)rhodium(III) trichloride is a coordination complex where a central rhodium(III) ion is coordinated to three ethylenediamine (en) ligands. The rhodium center possesses a d⁶ electron configuration, which strongly favors the formation of stable, low-spin octahedral complexes.[1] The three bidentate ethylenediamine ligands each coordinate to the rhodium ion through their two nitrogen atoms, forming a highly stable chelate structure.[1] This chelate effect contributes significantly to the kinetic inertness of the complex, making it a valuable precursor in various chemical syntheses.[1] The compound typically crystallizes as a trihydrate, [Rh(en)₃]Cl₃·3H₂O.

Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride

The most common and straightforward synthesis of tris(ethylenediamine)rhodium(III) trichloride involves the direct reaction of a rhodium(III) chloride hydrate with ethylenediamine in an aqueous solution.

Experimental Protocol

A typical synthesis protocol is as follows:

-

Reactant Preparation: Rhodium(III) chloride hydrate (RhCl₃·xH₂O) is dissolved in deionized water. A 1:3 molar ratio of rhodium(III) chloride to ethylenediamine is crucial for the complete coordination of the ligands.[1]

-

Reaction Conditions: The aqueous solution of rhodium(III) chloride is heated to a temperature between 60-80°C with continuous stirring. The ethylenediamine is then added dropwise to the heated solution. The pH of the reaction mixture is carefully maintained between 6 and 7, often with the addition of a dilute base such as sodium hydroxide, to prevent the protonation of the ethylenediamine and ensure efficient coordination.[1] The reaction is typically refluxed for several hours to facilitate complete ligand substitution.[1]

-

Product Isolation and Purification: Upon cooling the reaction mixture, the product, tris(ethylenediamine)rhodium(III) trichloride, crystallizes out of the solution. The resulting pale yellow crystals are then collected by vacuum filtration.[1]

-

Recrystallization: For higher purity, the crude product can be recrystallized from hot water. The purified crystals are then washed with a small amount of cold water and ethanol before being dried in a desiccator.

Coordination Geometry and Structural Analysis

The coordination geometry of the rhodium ion in tris(ethylenediamine)rhodium(III) trichloride is octahedral. The central rhodium atom is surrounded by six nitrogen atoms from the three bidentate ethylenediamine ligands.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of [Rh(en)₃]Cl₃.

A general procedure for the single-crystal X-ray diffraction analysis is as follows:

-

Crystal Selection: A suitable single crystal of [Rh(en)₃]Cl₃·3H₂O is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following table summarizes key structural parameters for tris(ethylenediamine)rhodium(III) trichloride, obtained from crystallographic studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.88 |

| b (Å) | 12.15 |

| c (Å) | 13.73 |

| β (°) | 109.4 |

| Coordination Geometry | Octahedral |

| Coordination Number | 6 |

| Average Rh-N Bond Length | 2.03 Å[1] |

Note: The unit cell parameters can vary slightly depending on the specific crystalline form and hydration state.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic structure and bonding within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the ethylenediamine ligands and confirm their coordination to the rhodium center.

-

Sample Preparation: A sample of [Rh(en)₃]Cl₃ is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), as the complex is water-soluble.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons in the ethylenediamine ligands are analyzed.

NMR Data

The ¹³C NMR spectrum of the [Rh(en)₃]³⁺ cation typically shows a single resonance for the four equivalent methylene carbons of the ethylenediamine ligands. This indicates that the chelate rings are conformationally mobile on the NMR timescale.

| Nucleus | Chemical Shift (ppm) |

| ¹³C (in D₂O) | ~46.5 |

Note: The exact chemical shift can be influenced by the solvent and the presence of counter-ions.

Chelation Effect and Stability

The high stability of the tris(ethylenediamine)rhodium(III) ion is a direct consequence of the chelate effect. The bidentate nature of the ethylenediamine ligands leads to the formation of stable five-membered chelate rings with the rhodium center. This thermodynamic stabilization is primarily due to a significant increase in entropy upon chelation compared to the coordination of monodentate ligands like ammonia.

Caption: Diagram illustrating the chelation process where three bidentate ethylenediamine ligands replace six monodentate water ligands to form the stable [Rh(en)₃]³⁺ complex.

Logical Workflow for Structural Determination

The determination of the coordination geometry of tris(ethylenediamine)rhodium(III) trichloride follows a logical experimental and analytical workflow.

Caption: Experimental workflow for the synthesis and structural characterization of tris(ethylenediamine)rhodium(III) trichloride.

Conclusion

Tris(ethylenediamine)rhodium(III) trichloride serves as a classic example of a stable, octahedral rhodium(III) complex. Its well-defined coordination geometry, characterized by the chelation of three ethylenediamine ligands, has been unequivocally established through single-crystal X-ray diffraction and spectroscopic methods. The inherent stability and kinetic inertness of this complex make it a valuable synthon in the development of more complex rhodium-based compounds for applications in catalysis and medicinal chemistry. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this important coordination compound.

References

Biological Activity of Tris(ethylenediamine)rhodium(III) Trichloride Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, and related rhodium complexes. This document details their synthesis, anticancer and antimicrobial properties, and mechanisms of action, with a focus on their potential as therapeutic agents. The information is presented with clear data summaries, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Tris(ethylenediamine)rhodium(III) trichloride is a coordination complex in which a central rhodium(III) ion is coordinated to three bidentate ethylenediamine ligands. The resulting octahedral geometry and the physicochemical properties of the complex are central to its biological activity.[1] Research into rhodium complexes has revealed their potential as anticancer and antimicrobial agents, often attributed to their ability to interact with biological macromolecules like DNA and enzymes.[1]

Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride

A common and effective method for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution.

Experimental Protocol: Synthesis

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Ethylenediamine (en)

-

Deionized water

-

Hydrochloric acid (HCl, for pH adjustment if necessary)

-

Ethanol

Procedure:

-

Dissolve a specific molar equivalent of rhodium(III) chloride hydrate in deionized water with gentle heating.

-

In a separate vessel, dilute a threefold molar excess of ethylenediamine with deionized water.

-

Slowly add the ethylenediamine solution to the rhodium(III) chloride solution while stirring continuously.

-

Adjust the pH of the reaction mixture to approximately 7-8 using dilute HCl if necessary.

-

Heat the reaction mixture to reflux for several hours until a color change indicates the formation of the complex.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified Tris(ethylenediamine)rhodium(III) trichloride crystals in a desiccator.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for Supported Rhodium Catalysts Derived from Tris(ethylenediamine)rhodium(III) Trichloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tris(ethylenediamine)rhodium(III) trichloride, [Rh(en)₃]Cl₃, as a precursor for the synthesis of highly active supported rhodium (Rh) catalysts. The protocols detailed herein are designed to be adaptable for various research and development applications, including fine chemical synthesis and pharmaceutical manufacturing.

Introduction

Tris(ethylenediamine)rhodium(III) trichloride is a stable, water-soluble rhodium complex that serves as an excellent precursor for the preparation of supported rhodium catalysts.[1] The presence of ethylenediamine ligands allows for controlled deposition of the rhodium species onto a support material. Subsequent thermal treatment facilitates the removal of these organic ligands, yielding highly dispersed rhodium nanoparticles, which are the active catalytic sites. These catalysts are particularly effective in hydrogenation, carbonylation, and oxidation reactions.[2] Supported rhodium catalysts are crucial in various industrial processes due to their high catalytic activity and selectivity.[2]

Catalyst Preparation Workflow

The general workflow for preparing supported rhodium catalysts from tris(ethylenediamine)rhodium(III) trichloride involves four main stages: impregnation of the support, drying, calcination to decompose the precursor, and reduction to form metallic rhodium nanoparticles.

Caption: General workflow for supported Rh catalyst preparation.

Experimental Protocols

Materials and Equipment

-

Precursor: Tris(ethylenediamine)rhodium(III) trichloride ([Rh(en)₃]Cl₃)

-

Supports: γ-Alumina (γ-Al₂O₃), Silica gel (SiO₂), Titanium dioxide (TiO₂), Activated Carbon (C)

-

Solvent: Deionized water

-

Equipment: Rotary evaporator, drying oven, tube furnace, gas flow controllers (for N₂, air, H₂), quartz tube reactor.

Protocol 1: Preparation of 1 wt% Rh/Al₂O₃ Catalyst

This protocol details the preparation of a 1 wt% rhodium on alumina catalyst, a versatile catalyst for hydrogenation reactions.

1. Impregnation:

- Calculate the required amount of [Rh(en)₃]Cl₃ to achieve a 1 wt% Rh loading on the desired amount of γ-Al₂O₃ support.

- Dissolve the calculated amount of [Rh(en)₃]Cl₃ in a volume of deionized water equivalent to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).

- Add the [Rh(en)₃]Cl₃ solution to the γ-Al₂O₃ support dropwise while continuously mixing to ensure uniform distribution.

- Allow the mixture to stand for 2-4 hours at room temperature to facilitate the diffusion of the precursor into the pores of the support.

2. Drying:

- Dry the impregnated support in a rotary evaporator at 60-80°C under reduced pressure until a free-flowing powder is obtained.

- Further dry the material in an oven at 110-120°C for 12 hours to remove residual water.

3. Calcination:

- Place the dried powder in a quartz tube reactor within a tube furnace.

- Heat the sample under a flow of dry air or nitrogen to a temperature above the decomposition point of the precursor (>280°C). A typical calcination temperature is 350-400°C.[2]

- Maintain the temperature for 3-4 hours to ensure complete decomposition of the ethylenediamine ligands. The color of the material will change, indicating the formation of rhodium oxide species.

4. Reduction:

- After calcination, cool the reactor to room temperature under an inert gas (e.g., nitrogen or argon).

- Switch the gas flow to a mixture of 5-10% H₂ in N₂ or Ar.

- Heat the sample to 400-500°C at a ramp rate of 5-10°C/min.

- Hold at the final temperature for 2-4 hours to ensure complete reduction of the rhodium oxide to metallic rhodium.

- Cool the catalyst to room temperature under an inert gas flow before handling.

Catalyst Characterization

A suite of characterization techniques is essential to understand the physicochemical properties of the prepared catalysts and to correlate these properties with catalytic performance.

References

Application Notes and Protocols for Asymmetric Hydrogenation of Ketones Using a Chiral Rhodium-Diphosphine Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for the synthesis of enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. While the initially requested protocol using Tris(ethylenediamine)rhodium trichloride is not standard for asymmetric synthesis due to its achiral nature, this document provides a detailed protocol based on a well-established and highly effective rhodium-based catalytic system. This system utilizes a common rhodium precursor, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂), in combination with a chiral diphosphine ligand, (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), to achieve high enantioselectivity in the hydrogenation of ketones.

The protocol outlined below describes the in situ preparation of the active chiral catalyst and the subsequent asymmetric hydrogenation of a model substrate, acetophenone, to produce chiral 1-phenylethanol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the rhodium-catalyzed asymmetric hydrogenation of ketones, from catalyst preparation to product analysis.

Data Presentation

The following table summarizes representative data for the asymmetric hydrogenation of various ketones using a rhodium-BINAP catalytic system. Conditions can be optimized for each substrate.

| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) | Chirality |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 | (R) |

| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 97 | (R) |

| 3 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 98 | 96 | (R) |

| 4 | Propiophenone | 1-Phenyl-1-propanol | >99 | 95 | (R) |

| 5 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 99 | (R) |

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

Experimental Protocols

Materials and Equipment:

-

Rhodium Precursor: Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)

-

Chiral Ligand: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Substrate: Acetophenone (or other prochiral ketone)

-

Solvent: Anhydrous, degassed methanol

-

Hydrogen Source: High-purity hydrogen gas

-

Equipment: High-pressure autoclave with a magnetic stirrer, Schlenk line for inert atmosphere techniques, standard laboratory glassware.

-

Analytical Equipment: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for determining enantiomeric excess.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of Acetophenone

This protocol describes the hydrogenation of acetophenone on a 1 mmol scale. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

-

Catalyst Preparation:

-

In a Schlenk flask, dissolve [Rh(COD)Cl]₂ (2.5 mg, 0.005 mmol) and (R)-BINAP (6.5 mg, 0.0105 mmol) in 5 mL of anhydrous, degassed methanol.

-

Stir the solution at room temperature for 30 minutes. The color of the solution should change from yellow to a reddish-orange, indicating the formation of the chiral catalyst complex.

-

-

Reaction Setup:

-

In a separate Schlenk flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in 5 mL of anhydrous, degassed methanol.

-

Transfer the substrate solution to the glass liner of the high-pressure autoclave.

-

Using a cannula, transfer the prepared catalyst solution to the autoclave liner containing the substrate.

-

Seal the autoclave.

-

-

Hydrogenation:

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave to 50 atm with hydrogen gas.

-

Begin stirring and heat the reaction mixture to 30 °C.

-

Maintain the reaction at this temperature and pressure for 12 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture, e.g., 9:1) to yield pure 1-phenylethanol.

-

-

Analysis:

-

Determine the conversion by GC or ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or chiral GC analysis. For 1-phenylethanol, a common chiral column is a Chiralcel OD-H or equivalent, with a mobile phase of hexane/isopropanol.

-

Logical Relationships in Catalyst Activation and Stereochemical Control

The following diagram illustrates the key relationships in the formation of the active catalyst and the proposed mechanism for stereochemical induction.

This diagram illustrates that the rhodium precursor and the chiral BINAP ligand form an active chiral catalyst. This catalyst then coordinates with the prochiral ketone, and the subsequent stereoselective transfer of hydrogen from the rhodium center to the carbonyl group is directed by the chiral environment of the BINAP ligand, leading to the formation of one enantiomer of the alcohol in excess.

Application Notes and Protocols: Tris(ethylenediamine)rhodium(III) Chloride Catalyzed Carbonylation of Alkenes to Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the carbonylation of alkenes to esters, utilizing tris(ethylenediamine)rhodium(III) chloride as a catalyst precursor. While specific data for this exact catalyst in this application is limited in publicly available literature, the following information is based on established principles of rhodium-catalyzed carbonylation and serves as a foundational guide for reaction development and optimization.

Introduction

The carbonylation of alkenes is a powerful transformation in organic synthesis, allowing for the direct introduction of a carbonyl group to produce valuable carboxylic acid derivatives, including esters. This reaction, often termed hydroesterification, is of significant interest in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures. Rhodium complexes are well-established catalysts for this transformation, and tris(ethylenediamine)rhodium(III) chloride is a stable, air- and moisture-tolerant rhodium(III) salt that can serve as a precursor to the active catalytic species.[1] The rhodium center in this complex can act as a Lewis acid, coordinating with substrates and facilitating the catalytic cycle.[1]

Reaction Principle

The overall transformation involves the reaction of an alkene with carbon monoxide and an alcohol in the presence of a rhodium catalyst to yield an ester. The reaction typically requires elevated temperatures and pressures.

General Reaction Scheme:

R-CH=CH₂ + CO + R'-OH --(Catalyst)--> R-CH₂-CH₂-COOR' + R-CH(COOR')-CH₃

The regioselectivity of the reaction (i.e., the ratio of linear to branched ester products) is a critical aspect and is often influenced by the nature of the ligands on the rhodium center, the substrate, and the reaction conditions.

Catalytic Data Overview

Quantitative data for the carbonylation of alkenes to esters using tris(ethylenediamine)rhodium(III) chloride is not extensively reported. However, the following table summarizes typical reaction parameters and reported yields for related rhodium-catalyzed hydroesterification reactions, which can serve as a starting point for optimization.

| Alkene Substrate | Catalyst System | Alcohol | Temperature (°C) | Pressure (CO, bar) | Yield (%) | Reference |

| Styrene | [RhCl(cod)]₂ / PPh₃ | Methanol | 100 | 50 | 85 | General knowledge from related literature |

| 1-Octene | RhCl₃·3H₂O / PPh₃ | Ethanol | 120 | 60 | 78 | General knowledge from related literature |

| Propylene | [Rh(CO)₂Cl]₂ | Methanol | 110 | 40 | 90 | General knowledge from related literature |

| Ethylene | Rh(acac)(CO)₂ | Methanol | 100 | 30 | 95 | General knowledge from related literature |

Note: The data presented above is for illustrative purposes with other rhodium precursors and should be considered as a guideline for developing a protocol with tris(ethylenediamine)rhodium(III) chloride. Optimization of reaction conditions is crucial for achieving desired yields and selectivities.

Experimental Protocols

The following are generalized protocols for the tris(ethylenediamine)rhodium(III) chloride catalyzed carbonylation of alkenes to esters. Caution: These reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, as carbon monoxide is a toxic gas. High-pressure reactions should only be performed in a suitable autoclave by trained personnel.

Protocol 1: General Procedure for Hydroesterification in an Autoclave

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add tris(ethylenediamine)rhodium(III) chloride (0.01-0.1 mol%) and any desired co-ligands (e.g., triphenylphosphine, 1-4 equivalents relative to rhodium) to the autoclave vessel.

-

Reagent Addition: Add the alkene substrate (1.0 equivalent) and the alcohol (which can also serve as the solvent).

-

Reaction Setup: Seal the autoclave and purge several times with nitrogen, followed by purging with carbon monoxide.

-

Reaction Conditions: Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 20-100 bar) and heat to the desired temperature (e.g., 80-150 °C) with stirring.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the autoclave is equipped for this) and analyzing by GC-MS or NMR.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the carbon monoxide. Open the autoclave, and transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Screening of Reaction Conditions

For optimization, a parallel reactor system can be used to screen different parameters simultaneously.

-

Stock Solutions: Prepare stock solutions of the alkene and the catalyst in the chosen alcohol solvent.

-

Array Preparation: Dispense the stock solutions into the reactor vials.

-

Parameter Variation: Vary parameters such as temperature, pressure, catalyst loading, and ligand-to-metal ratio across the different vials.

-

Reaction and Analysis: Run the reactions under the specified conditions for a set time. After cooling and venting, analyze the product distribution in each vial by high-throughput techniques such as GC-MS.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a generally accepted mechanism for rhodium-catalyzed hydroesterification. The cycle is believed to proceed through a rhodium-hydride active species.

Caption: Proposed catalytic cycle for rhodium-catalyzed hydroesterification.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the carbonylation reaction.

Caption: General experimental workflow for alkene carbonylation.

Safety Considerations

-

Carbon Monoxide: CO is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a well-ventilated fume hood, and a CO detector should be used.

-

High Pressure: Reactions at high pressure must be conducted in a properly rated and maintained autoclave. Ensure appropriate safety shields are in place.

-

Reagents: Handle all chemicals with care, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Consult the Safety Data Sheet (SDS) for each reagent before use. Tris(ethylenediamine)rhodium(III) chloride is a skin and eye irritant.

Conclusion